![molecular formula C32H22O2 B14447757 3,3'-Diphenyl[1,1'-binaphthalene]-4,4'-diol CAS No. 74886-77-4](/img/structure/B14447757.png)
3,3'-Diphenyl[1,1'-binaphthalene]-4,4'-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-Diphenyl[1,1’-binaphthalene]-4,4’-diol: is a chiral compound belonging to the class of binaphthyl derivatives These compounds are characterized by their unique structural features, which include two naphthalene rings connected by a single bond, with phenyl groups attached at the 3 and 3’ positions and hydroxyl groups at the 4 and 4’ positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Diphenyl[1,1’-binaphthalene]-4,4’-diol typically involves multi-step reactions starting from commercially available binaphthol derivatives. One common method involves the halogenation of binaphthol to form bis-halogenated intermediates, followed by coupling reactions with phenyl sources. Catalysts such as palladium or nickel are often used in these coupling reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The overall yield of the synthetic routes can vary, with some methods achieving up to 51% yield .
Análisis De Reacciones Químicas
Types of Reactions: 3,3’-Diphenyl[1,1’-binaphthalene]-4,4’-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents or organometallic reagents can be employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives .
Aplicaciones Científicas De Investigación
Chemistry: 3,3’-Diphenyl[1,1’-binaphthalene]-4,4’-diol is widely used as a chiral ligand in asymmetric synthesis. It has been employed in various catalytic reactions to produce enantiomerically pure compounds .
Biology and Medicine: While specific biological and medicinal applications are less common, the compound’s chiral properties make it a potential candidate for drug development and chiral separation techniques.
Industry: In the industrial sector, this compound is used in the production of chiral catalysts and ligands, which are essential for the synthesis of pharmaceuticals and fine chemicals .
Mecanismo De Acción
The mechanism of action of 3,3’-Diphenyl[1,1’-binaphthalene]-4,4’-diol primarily involves its role as a chiral ligand. The compound can coordinate with metal centers to form chiral complexes, which can then catalyze asymmetric reactions. The hydroxyl groups play a crucial role in stabilizing these complexes through hydrogen bonding and other interactions .
Comparación Con Compuestos Similares
- 3,3’-Bis(4-tert-butylphenyl)[1,1’-binaphthalene]-2,2’-diol
- 3,3’-Bis(4-methoxyphenyl)[1,1’-binaphthalene]-2,2’-diol
- 3,3’-Bis(3,5-bis(trifluoromethyl)phenyl)[1,1’-binaphthalene]-2,2’-diol
Uniqueness: 3,3’-Diphenyl[1,1’-binaphthalene]-4,4’-diol is unique due to its specific substitution pattern and the presence of hydroxyl groups at the 4 and 4’ positions. This structural feature enhances its ability to act as a chiral ligand and catalyst in various asymmetric reactions .
Propiedades
Número CAS |
74886-77-4 |
|---|---|
Fórmula molecular |
C32H22O2 |
Peso molecular |
438.5 g/mol |
Nombre IUPAC |
4-(4-hydroxy-3-phenylnaphthalen-1-yl)-2-phenylnaphthalen-1-ol |
InChI |
InChI=1S/C32H22O2/c33-31-25-17-9-7-15-23(25)29(19-27(31)21-11-3-1-4-12-21)30-20-28(22-13-5-2-6-14-22)32(34)26-18-10-8-16-24(26)30/h1-20,33-34H |
Clave InChI |
ATPSIKYYZDGVDH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C(=C2)C4=CC(=C(C5=CC=CC=C54)O)C6=CC=CC=C6)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Carbamothioic acid, [(benzoylamino)(methylthio)methylene]-, S-methyl ester](/img/structure/B14447685.png)

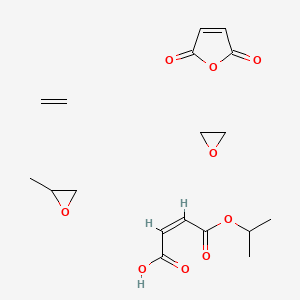
![N-[3-(Bis{2-[(prop-2-en-1-yl)oxy]ethyl}amino)-4-methoxyphenyl]acetamide](/img/structure/B14447693.png)
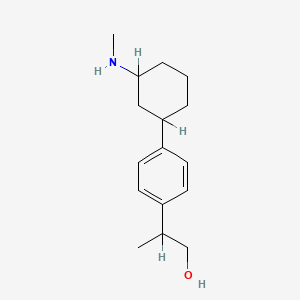
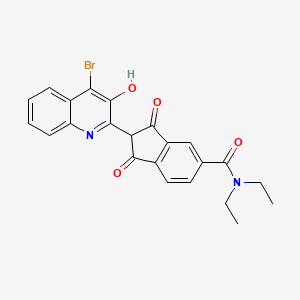
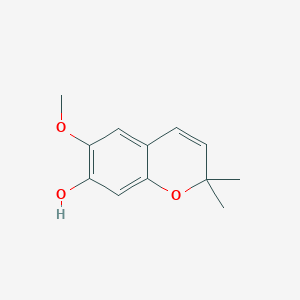
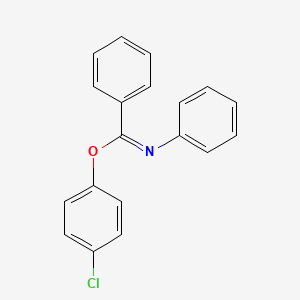
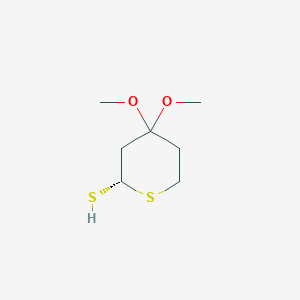
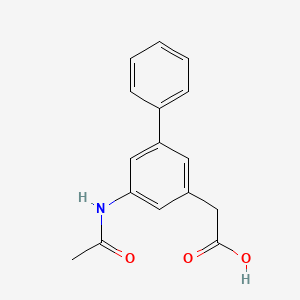

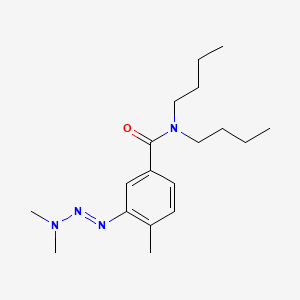
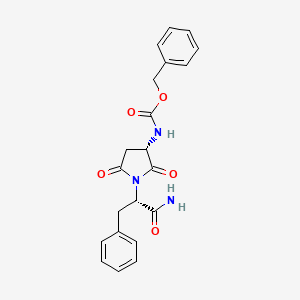
![3-Methylbenzo[H]cinnoline](/img/structure/B14447770.png)
